Product packaging for ML191(Cat. No.:)

ML191

Cat. No.: B148622
M. Wt: 403.5 g/mol
InChI Key: WWJKJCDOYFKZBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ML-191 is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55), identified through a high-throughput screen of approximately 300,000 compounds . This receptor is implicated in various physiological and pathophysiological processes, including inflammatory pain, neuropathic pain, metabolic disorders, bone development, and cancer . ML-191 inhibits lysophosphatidylinositol (LPI)-induced GPR55 signaling with an EC50 of 1.076 µM in U2OS cells overexpressing GPR55 . It effectively blocks LPI-stimulated ERK1/2 phosphorylation, demonstrating an IC50 of 328 nM . Furthermore, at a concentration of 30 µM, ML-191 inhibits receptor-dependent translocation of PKCβII . A significant feature of ML-191 is its high selectivity; it shows no agonism or antagonism against related receptors such as GPR35, CB1, or CB2 at concentrations up to 20 µM . This makes it a valuable pharmacological tool for deconvoluting the complex signaling pathways of the endocannabinoid system and specifically probing the biological roles of GPR55 . The compound is provided with a purity of ≥98% and is intended for research purposes only. It is not for human consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H25N3O3 B148622 ML191

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[1-[1-(4-methylphenyl)cyclopropanecarbonyl]piperidin-4-yl]-5-phenyl-1,3,4-oxadiazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O3/c1-17-7-9-19(10-8-17)24(13-14-24)22(28)26-15-11-20(12-16-26)27-23(29)30-21(25-27)18-5-3-2-4-6-18/h2-10,20H,11-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWJKJCDOYFKZBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2(CC2)C(=O)N3CCC(CC3)N4C(=O)OC(=N4)C5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ml 191 As a Gpr55 Antagonist

ML-191 is characterized as an antagonist of GPR55. medchemexpress.commedchemexpress.comcaymanchem.com It was identified through high-throughput screening as part of an effort to find selective GPR55 ligands. acs.orgfrontiersin.orgnih.govnih.govacs.org ML-191 inhibits GPR55 signaling induced by its putative endogenous ligand, LPI. medchemexpress.commedchemexpress.comcaymanchem.com

Research has demonstrated the inhibitory effects of ML-191 on key GPR55-mediated signaling events. ML-191 inhibits LPI-induced phosphorylation of ERK1/2. medchemexpress.commedchemexpress.commedchemexpress.com It also inhibits receptor-dependent translocation of PKCβII. medchemexpress.commedchemexpress.commedchemexpress.com These findings highlight ML-191's ability to block downstream signaling cascades activated by GPR55 agonists.

Studies using ML-191 and other GPR55 antagonists have provided insights into the binding site characteristics of GPR55 antagonists. These compounds are suggested to possess a head region that occupies a horizontal binding pocket, a central portion that fits vertically, and a pendant aromatic or heterocyclic ring. nih.govnih.govacs.org

Therapeutic Relevance of Gpr55 Modulation

The widespread expression of GPR55 and its involvement in various signaling pathways suggest its potential as a therapeutic target for a range of conditions. Modulation of GPR55 activity has been implicated in several pathophysiological processes.

GPR55 has been associated with inflammatory and neuropathic pain. acs.orgnih.govnih.govacs.orgwikipedia.orgplos.org Research suggests that targeting GPR55 could be a strategy for pain management. wikipedia.orgplos.org

There is growing evidence for the involvement of GPR55 in cancer. acs.orgnih.govnih.govacs.orgcsic.esnih.govresearchgate.netjst.go.jponcotarget.com The LPI/GPR55 axis has been linked to pro-oncogenic processes such as cellular proliferation, differentiation, migration, invasion, and metastasis in various cancer types. csic.esnih.govresearchgate.net GPR55 overexpression has been correlated with cancer aggressiveness in certain tumors. csic.esnih.govresearchgate.net Studies using GPR55 antagonists like ML-191 have indicated that GPR55 participates in regulating cancer cell proliferation. oncotarget.com

GPR55 also appears to play a role in bone metabolism. nih.govnih.govacs.orgwikipedia.orgplos.orgoncotarget.com It is expressed in osteoblasts and osteoclasts, and its activation can influence bone resorption. wikipedia.orgbioscientifica.complos.orgoncotarget.com

Furthermore, GPR55 has been implicated in metabolic functions, neurodegenerative disorders, and inflammation. acs.orgnih.govnih.govacs.orgcsic.esnih.govresearchgate.netmichaeljfox.org For instance, the LPI/GPR55 axis has been positively associated with obesity and diabetes in humans. mdpi.com Research is also exploring the potential of targeting GPR55 for neuroprotection in conditions like Parkinson's disease. michaeljfox.org

The complex pharmacology of GPR55, including its interaction with both lipid ligands like LPI and certain cannabinoids, highlights the need for selective ligands like ML-191 to further elucidate its precise roles in health and disease and to explore its therapeutic potential. acs.orgnih.gov

Compound Names and PubChem CIDs

Compound NamePubChem CID
ML-19123612552
Lysophosphatidylinositol (LPI)73755067, 71296207, 460602, 42607497
GPR55-
ML1921434953
ML1931261822
CID1602004616020046
ERK1/2-
PKCβII-
RhoA-
cdc42-
rac1-
NFAT-
NFκB-
CREB-
CB1 receptor-
CB2 receptor-
GPR35-

Data Tables

Based on the search results, here is a data table summarizing the inhibitory effects of ML-191 on GPR55 signaling:

Assay Cell Line Agonist Used (if applicable) ML-191 Effect IC50 / EC50 (ML-191) Citation
GPR55 signaling (general) U2OS cells overexpressing GPR55 Lysophosphatidylinositol (LPI) Inhibits EC50=1.076 µM medchemexpress.commedchemexpress.commedchemexpress.com
ERK1/2 phosphorylation (LPI-induced) U2OS cells overexpressing GPR55 LPI Inhibits IC50=328 nM medchemexpress.commedchemexpress.commedchemexpress.com
PKCβII translocation (receptor-dependent) Cells with Wild-Type GPR55 Not specified (receptor-dependent) Inhibits Inhibits at 30 µM medchemexpress.commedchemexpress.commedchemexpress.com
β-arrestin trafficking (LPI-induced) U2OS cells expressing HA-GPR55E and βarr2-GFP 10 μM LPI Inhibits IC50=1.08 ± 0.03 µM nih.gov

Note: IC50 values represent the half-maximal inhibitory concentration, while EC50 values represent the half-maximal effective concentration. The specific assay conditions and cell lines used can influence these values.

Preclinical Investigations of Ml 191

In Vitro Cellular Assays for GPR55 Modulation

The compound ML-191 has been identified as a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55). nih.gov Its characterization has been conducted through various in vitro cellular assays designed to assess its interaction with and modulation of GPR55 activity. These assays are crucial in determining the compound's potency, selectivity, and mechanism of action at the cellular level.

ML-191 emerged from a high-throughput screening of approximately 300,000 compounds using a β-arrestin recruitment assay, which is a common method to identify functional antagonists of GPCRs. acs.org This screening identified ML-191 as one of three novel chemical scaffolds that demonstrate potent and selective antagonism for GPR55. nih.gov The antagonist properties of ML-191 were further confirmed by its ability to inhibit downstream signaling pathways known to be activated by GPR55 agonists, such as the phosphorylation of extracellular signal-regulated kinases (ERK). nih.govacs.org

Further investigations into its antagonist activity revealed an IC₅₀ value of 160 nM for GPR55. nih.gov Importantly, ML-191 displays high selectivity, with over 100-fold selectivity against the cannabinoid receptors CB1 and CB2, and the related orphan receptor GPR35, confirming its specificity for GPR55. nih.govacs.org This selectivity is a critical attribute for a chemical probe intended for the specific study of GPR55 function. acs.org In yeast-based assays, ML-191 also demonstrated inverse agonist activity at the human GPR55 receptor. cornell.edu

To specifically investigate the interaction of ML-191 with its target, researchers have utilized cell lines genetically engineered to overexpress the human GPR55 receptor. A prominent model used in these studies is the U2OS human osteosarcoma cell line. acs.org These cells, which are stably transfected to express HA-GPR55E and β-arrestin2-GFP, provide a robust system for studying receptor trafficking and signaling. acs.org

In this U2OS cell system, ML-191 was evaluated for its ability to inhibit the effects of GPR55 agonists, such as L-α-lysophosphatidylinositol (LPI). acs.org In a β-arrestin trafficking assay, ML-191 effectively inhibited the trafficking induced by 10 μM LPI, demonstrating an IC₅₀ of 1.08 ± 0.03 μM. acs.org

Furthermore, the effect of ML-191 on downstream signaling cascades was assessed. GPR55 activation by LPI is known to stimulate the ERK1/2 pathway. acs.org Pre-incubation of the GPR55-overexpressing U2OS cells with increasing concentrations of ML-191 resulted in a significant inhibition of LPI-mediated ERK1/2 phosphorylation. acs.org Similar inhibitory effects on LPI-induced ERK2 and p38 phosphorylation were observed in HeLa cells. mdpi.com These findings in engineered cell lines confirm that ML-191 acts as a functional antagonist, blocking agonist-induced signaling at the GPR55 receptor. acs.org

Table 1: In Vitro Activity of ML-191 at the GPR55 Receptor

Assay TypeCell LineAgonistMeasured EffectPotency (IC₅₀)SelectivityCitation
Primary Screen--GPR55 Antagonism160 nM>100-fold vs GPR35, CB1, CB2 nih.gov
β-arrestin TraffickingU2OS-GPR55LPI (10 μM)Inhibition of β-arrestin translocation1.08 ± 0.03 μM- acs.org
ERK1/2 PhosphorylationU2OS-GPR55LPIInhibition of ERK1/2 phosphorylation-- acs.org
ERK2/p38 PhosphorylationHeLaLPIInhibition of ERK2 and p38 phosphorylation-- mdpi.com
Inverse AgonismYeast-hGPR55-Inverse agonist activitypIC₅₀ = 6.6 ± 0.1- cornell.edu

In Vivo Studies

Based on available scientific literature, there are no published preclinical in vivo studies specifically investigating the chemical compound ML-191. Research has focused on its discovery and characterization as a GPR55 antagonist through in vitro methods.

Evaluation in Disease Models

Consistent with the absence of in vivo data, there is no information available from studies evaluating the efficacy or activity of ML-191 in specific animal models of disease. The utility of GPR55 antagonists has been proposed for conditions such as inflammatory pain, neuropathic pain, and cancer, but ML-191 itself has not yet been reported in such preclinical disease models. acs.org

Advanced Research Directions and Methodologies

Computational Chemistry and Molecular Modeling for GPR55-Ligand Interactions

Computational chemistry and molecular modeling play a significant role in understanding how ML-191 and other ligands interact with GPR55 at a molecular level. Given the lack of readily available crystal structures for GPR55, homology modeling has been a key technique to generate three-dimensional models of the receptor. nih.gov These models, often based on the structures of related Class A GPCRs like the β2-adrenergic receptor, provide a structural framework for docking studies. nih.govfrontiersin.org

Docking simulations are used to predict the putative binding sites and orientations of ligands, including ML-191, within the GPR55 receptor model. nih.govfrontiersin.org Studies involving ML-191 and related antagonists (ML192 and ML193) have suggested that these compounds bind within the transmembrane helix (TMH) 2-3-5-6-7 region of the inactive state model of GPR55. nih.gov Specific interactions, such as hydrogen bonding with residues like K2.60(80), have been identified in these computational models. nih.gov

Molecular dynamics simulations further complement docking studies by providing insights into the dynamic nature of the GPR55-ligand complex and the stability of predicted binding poses over time. acs.orgnih.gov These computational approaches help to delineate the key molecular features of ligands and the receptor that govern binding affinity and efficacy, distinguishing antagonists like ML-191 from agonists. acs.orgfrontiersin.org For instance, modeling studies suggest that GPR55 antagonists, including ML-191, possess a head region, a central vertical portion, and a pendant aromatic or heterocyclic ring that may prevent conformational changes necessary for receptor activation. nih.govacs.orgfrontiersin.org

Integration of ML-191 in High-Throughput Screening (HTS) Campaigns for GPR55 Modulators

ML-191 emerged from high-throughput screening (HTS) campaigns designed to identify selective GPR55 ligands. nih.govacs.orgacs.org These screens typically utilize cell-based assays that monitor GPR55 activity, such as β-arrestin recruitment or calcium signaling, in response to potential ligands. nih.govacs.org

ML-191, along with ML192 and ML193, were identified as potent and selective GPR55 antagonists from a large-scale β-arrestin high-content screen of approximately 300,000 compounds. nih.govacs.org These compounds demonstrated inhibitory activity against GPR55 signaling induced by agonists like LPI. nih.govtocris.commedchemexpress.com The IC50 values determined from these HTS efforts provide a quantitative measure of the potency of ML-191 and its related compounds in blocking GPR55 activity in a cellular context. nih.gov

The identification of ML-191 and other selective antagonists from HTS campaigns has provided valuable tool compounds for pharmacological research and has helped to validate GPR55 as a druggable target. nih.govacs.org Furthermore, the chemical scaffolds of these initial hits, including the piperadinyloxadiazolone core of ML-191, serve as starting points for the design and synthesis of novel GPR55 modulators in subsequent research efforts. acs.orgnih.gov

Here is a table summarizing the antagonist activity of ML-191 and related compounds in a β-arrestin trafficking assay:

CompoundPubChem CIDIC50 (µM) (β-arrestin trafficking assay)Selectivity (vs GPR35, CB1, CB2)
ML191236125521.08 ± 0.03>100-fold
ML19214349530.70 ± 0.05>45-fold
ML19312618220.22 ± 0.03>145-fold (antagonist), >145-fold (agonist)

(Data derived from a β-arrestin trafficking assay in U2OS cells overexpressing HA-GPR55E and βarr2-GFP, inhibiting trafficking induced by 10 µM LPI. Values are mean ± S.E.M., n ≥ 2.) nih.govnih.gov

ML-191 has also shown activity in inhibiting downstream signaling pathways mediated by GPR55, such as LPI-induced phosphorylation of ERK1/2 and receptor-dependent translocation of PKCβII. nih.govtocris.commedchemexpress.com

Here is a table summarizing additional functional data for ML-191:

AssayTargetML-191 ActivityIC50/EC50
Ca2+ signaling (HEK-GPR55 cells)LPI-induced Ca2+ signalingInhibition0.21 µM
ERK1/2 phosphorylation (U2OS cells overexpressing GPR55)LPI-induced ERK1/2 phosphorylationInhibition328 nM
PKCβII translocationReceptor-dependent translocationInhibition (at 30 µM)-
GPR55 internalizationLPI-induced GPR55 internalizationDecrease-

(Data compiled from various sources.) nih.govtocris.commedchemexpress.com

Development of Novel Synthetic Strategies for ML-191 and its Derivatives

The synthesis of ML-191 and the exploration of its structural derivatives are essential for developing more potent, selective, and pharmacologically favorable GPR55 modulators. ML-191 is chemically described as 5-phenyl-3-(1-(1-(p-tolyl)cyclopropane-carbonyl)piperidin-4-yl)-1,3,4-oxadiazol-2(3H)-one. nih.gov

While specific detailed synthetic routes for ML-191 itself may be proprietary or described in patent literature, research on developing novel synthetic strategies for related heterocyclic compounds and GPCR ligands provides a general context for the chemical approaches that would be employed. researchgate.netnih.govjpionline.orgmdpi.comscispace.com This often involves multi-component reactions, the use of specific catalysts, and optimized reaction conditions to construct the complex molecular architecture of such compounds. researchgate.netscispace.com

The discovery of ML-191 and its distinct chemical scaffold (piperadinyloxadiazolone) from HTS has spurred efforts to synthesize derivatives based on this core structure. acs.orgnih.gov Structural diversification typically focuses on modifying different regions of the molecule to explore the structure-activity relationship (SAR) and improve pharmacological properties. acs.org For example, studies on derivatives of ML192, which shares structural similarities with ML-191 as a GPR55 antagonist identified in the same screen, have involved modifying substituents on the core scaffold to assess their impact on GPR55 activity and selectivity. acs.org These synthetic efforts are guided by the insights gained from HTS and computational modeling, aiming to identify key structural features responsible for potent and selective GPR55 antagonism. acs.orgacs.org

Machine Learning Approaches for Predicting GPR55 Ligand Properties and Activities

Machine learning (ML) approaches are increasingly being applied in drug discovery to predict various properties and activities of chemical compounds, including their interactions with targets like GPR55. chemrxiv.orgarxiv.orgfrontiersin.org These methods can leverage large datasets generated from HTS, computational studies, and experimental assays to build predictive models.

For GPR55 ligands, ML models can be trained to predict binding affinity, functional activity (agonist or antagonist), selectivity against other receptors (such as CB1 and CB2), and potential off-target effects. arxiv.org By analyzing molecular descriptors and structural features of known GPR55 ligands, ML algorithms can identify patterns that are not immediately obvious through traditional SAR analysis. frontiersin.org

The integration of ML with computational chemistry techniques, such as molecular docking and dynamics simulations, can further enhance the accuracy of predictions. chemrxiv.org For instance, ML models can be used to rescore docking poses or to predict the stability of protein-ligand complexes. chemrxiv.orgarxiv.org Furthermore, ML can assist in prioritizing compounds for synthesis and experimental testing, thereby accelerating the discovery of novel GPR55 modulators. frontiersin.org

While specific published studies detailing the application of ML solely to ML-191 and its direct derivatives for GPR55 are limited in the immediate search results, the general principles of applying ML to GPCR ligand discovery are highly relevant. chemrxiv.orgarxiv.orgfrontiersin.org These approaches involve building predictive models based on diverse datasets of ligand structures and their experimentally determined activities at GPR55 and other relevant targets. frontiersin.org The goal is to identify novel chemical entities with desired GPR55 activity profiles and improved properties.

Future Perspectives in Gpr55 Targeted Research

Translational Potential of ML-191 as a Research Tool

ML-191 is a well-characterized antagonist of GPR55. medchemexpress.commedchemexpress.comcaymanchem.com It has been identified through high-throughput screening efforts aimed at finding selective ligands for GPR55. nih.govnih.gov ML-191 inhibits GPR55 signaling induced by lysophosphatidylinositol (LPI). medchemexpress.commedchemexpress.comcaymanchem.com Specifically, it has been shown to inhibit LPI-induced phosphorylation of ERK1/2 and receptor-dependent translocation of PKCβII in cells overexpressing GPR55. medchemexpress.commedchemexpress.comcaymanchem.com

The availability of potent and selective GPR55 antagonists like ML-191 is vital for dissecting the biological roles of this receptor. nih.govnih.gov Unlike some earlier putative GPR55 ligands that were selected based on their activity at cannabinoid receptors, ML-191 represents a novel chemical scaffold with demonstrated selectivity against GPR35, CB1, and CB2 receptors at relevant concentrations. nih.govnih.govacs.org This selectivity is critical for ensuring that observed biological effects are specifically attributable to GPR55 modulation.

ML-191 serves as a valuable tool compound for evaluating GPR55 signaling in cellular contexts and holds promise for future studies in animal models. nih.gov Its use has already contributed to research investigating LPI-induced GPR55-mediated signal transduction and the role of GPR55 in processes such as osteoclastogenesis. nih.gov Studies have shown that ML-191 can inhibit LPI-induced stimulation of ERK1/2 phosphorylation. nih.govresearchgate.net The utility of ML-191, alongside other antagonists like ML193 and CID16020046, has been confirmed in investigating the physiological role of GPR55. researchgate.net These tool compounds provide starting points for the development of second-generation GPR55 selective antagonists with potentially optimized properties. nih.govresearchgate.net

Exploration of GPR55 Signaling in Complex Biological Systems

Exploring GPR55 signaling in complex biological systems is essential for understanding its physiological functions and its involvement in disease states. GPR55 is widely expressed in various mammalian tissues, including the central nervous system, adrenal glands, gastrointestinal tract, lung, liver, uterus, bladder, kidney, and bone, as well as in the immune system and vasculature. frontiersin.orgnih.govnih.gov This broad expression pattern suggests its involvement in a multitude of biological processes.

Research indicates that GPR55 couples to Gα12/13 and Gαq proteins, leading to the activation of multiple intracellular signaling pathways. oup.commdpi.comfrontiersin.orgresearchgate.netwikipedia.org These pathways include the RhoA/ROCK pathway, phospholipase C (PLC), and mitogen-activated protein kinases (MAPKs) such as ERK1/2 and p38 MAPK. oup.commdpi.comfrontiersin.orgresearchgate.net Activation of PLC can result in increased intracellular calcium levels. oup.commdpi.com The specific signaling cascades activated can vary depending on the cell type and the ligand involved, contributing to the complex nature of GPR55 pharmacology. oup.commdpi.comresearchgate.net

Studies utilizing pharmacological tools like ML-191, as well as genetic approaches such as GPR55 silencing or knockout models, are instrumental in elucidating GPR55's roles in complex systems. For instance, research in osteoclasts has shown that GPR55 activation leads to the activation of RhoA and ERK1/2 and affects the actin cytoskeleton, highlighting its role in bone metabolism. oup.com In the context of cancer, GPR55 has been described to have varied effects on tumor progression, which may be a result of distinct intracellular signaling pathways activated in different cancer cell types. mdpi.com Studies in glioblastoma cells have investigated the involvement of PLC-IP3 and RhoA-ROCK signaling downstream of GPR55 activation by LPI and THC. mdpi.com

Furthermore, the potential for GPR55 to form heteromers with other receptors, such as the cannabinoid CB1 and CB2 receptors, adds another layer of complexity to its signaling in biological systems. researchgate.netfrontiersin.org These interactions can modulate the signaling of the partner receptor and influence cellular responses, as observed in studies involving co-expression of GPR55 with CB2 receptors. researchgate.netfrontiersin.org

The use of selective antagonists like ML-191 allows researchers to specifically block GPR55 activity and observe the resulting phenotypic changes in various cellular and physiological contexts. This helps in defining the precise contributions of GPR55-mediated signaling within intricate biological networks and understanding its interplay with other signaling systems. Continued exploration using such tools in diverse model systems is crucial for translating the basic understanding of GPR55 into potential therapeutic strategies.

Q & A

Q. What are the primary biomarkers affected by ML-191 in osteoclastogenesis, and how should their expression levels be interpreted?

  • Methodological Answer : ML-191 modulates mRNA levels of NFATc1, Cathepsin-k, Mmp-9, Trap, and Ct. For example, ML-191 significantly reduces Mmp-9 expression compared to controls, while increasing Trap and Ct levels. Use quantitative RT-PCR with normalization to housekeeping genes (e.g., GAPDH) and statistical tests (e.g., ANOVA) to confirm significance .

Advanced Research Questions

Q. How can contradictory data on ML-191’s dual role in promoting and suppressing osteoclastogenesis markers be resolved?

  • Methodological Answer : Conduct dose-response experiments to identify concentration-dependent effects. Use transcriptomic profiling (e.g., RNA-seq) to uncover off-target pathways. Replicate experiments across multiple cell lines (e.g., EHEB vs. DeFew) and validate findings with orthogonal methods, such as Western blotting for protein-level confirmation .

Q. What strategies optimize ML-191’s experimental reproducibility in heterogeneous cell populations?

  • Methodological Answer : Standardize cell culture conditions (e.g., serum concentration, passage number) and include detailed metadata in supplementary files. Use flow cytometry to assess GPR55 expression variability across cell batches. Publish raw data (e.g., Ct values from qPCR) in open-access repositories to enable independent validation .

Q. How should researchers integrate ML-191’s pharmacological data with computational models of GPR55 signaling?

  • Methodological Answer : Combine dose-inhibition curves (e.g., IC50 values) with molecular docking simulations to predict ML-191’s binding affinity to GPR55. Validate predictions using mutagenesis studies on key receptor residues. Cross-reference with published antagonist datasets (e.g., CBD, O-1918) to refine model accuracy .

Data Analysis & Reporting

Q. What are the best practices for presenting ML-191’s gene expression data to avoid misinterpretation?

  • Methodological Answer : Use normalized fold-change values (e.g., ΔΔCt method) and avoid absolute quantification without calibration curves. Provide error bars representing standard deviation (SD) or confidence intervals (CI). Annotate outliers and justify exclusions statistically (e.g., Grubbs’ test) .

Q. How to address discrepancies between ML-191’s in vitro efficacy and in vivo bioavailability in preclinical studies?

  • Methodological Answer : Perform pharmacokinetic profiling (e.g., plasma half-life, tissue distribution) in animal models. Use formulation additives (e.g., cyclodextrins) to enhance solubility. Compare results with structurally similar antagonists to identify class-specific limitations .

Tables for Key Findings

Biomarker Effect of ML-191 Comparative Agent (e.g., LPI) Significance (p-value)
NFATc1 mRNA↑ 1.8-foldLPI: ↑ 3.2-foldp < 0.01
Mmp-9 mRNA↓ 60%LPI: ↓ 20%p < 0.001
Cell Proliferation↓ 28% (EHEB cells)O-1918: ↓ 40%p < 0.05

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.